tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate
Description
tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate is a chiral carbamate derivative featuring a brominated hexane backbone and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom acts as a reactive site for nucleophilic substitution or cross-coupling reactions . Its stereochemistry at the C3 position (R-configuration) further enhances its utility in enantioselective syntheses.
Properties
CAS No. |
2624109-36-8 |
|---|---|
Molecular Formula |
C12H24BrNO2 |
Molecular Weight |
294.23 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
HMZNTBNNUXWKAV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H](CCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CCBr)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated hexane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the brominated carbon to a hydrogenated form.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed:
- Substituted hexane derivatives
- Alcohols or ketones from oxidation
- Hydrogenated hexane derivatives from reduction
- Free amines from deprotection
Scientific Research Applications
Chemistry: tert-Butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs and enzyme inhibitors. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Bromo vs. Chloro Derivatives
- tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate (CAS: Not specified) Key Difference: Chlorine replaces bromine, and an oxo group is present. Impact: Chlorine’s lower electronegativity and smaller atomic radius reduce leaving-group reactivity compared to bromine.
| Property | Target Compound (Br) | Chloro Analogue (Cl) |
|---|---|---|
| Molecular Formula | C₁₂H₂₂BrNO₃ | C₁₁H₂₀ClNO₃ |
| Molecular Weight (g/mol) | 308.22 | ~265.74 |
| Reactivity | High (Br as LG) | Moderate (Cl as LG) |
| Applications | Cross-coupling | Ketone synthesis |
Fluoro Derivatives
- tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]carbamate (CAS: 1184950-48-8)
Stereochemical Variants
- tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate
Functional Group Modifications
Oxo-Substituted Analogues
- tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate (CAS: 121142-30-1) Key Difference: Additional oxo group at C2. Impact: The oxo group enables keto-enol tautomerism, facilitating reactions like aldol condensations. This contrasts with the target compound’s primary utility in substitution reactions .
Cyclic Carbamates
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8)
Piperidine and Azepane Derivatives
- tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS: 172843-97-9)
- Key Difference : Azepane ring with an oxo group.
- Impact : Larger ring size (7-membered vs. 6-membered piperidine) affects strain and conformational dynamics. The oxo group may participate in hydrogen bonding, as described in Etter’s graph-set analysis .
Biological Activity
tert-Butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate is a carbamate derivative notable for its unique structural features, including a bromine atom and a tert-butyl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its biological activity and potential applications in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 294.23 g/mol. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the tert-butyl carbamate moiety enhances the compound's stability and bioavailability, facilitating its transport and uptake in biological systems.
Biological Activity
In Vitro Studies
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. In various assays, compounds with similar structures have shown cytotoxic effects against human cancer cell lines, suggesting that this compound may also possess anticancer properties .
Table 1: Cytotoxicity Data
| Cell Line | Compound Concentration (μM) | LC50 (nM) |
|---|---|---|
| U87 (Glioblastoma) | 0.1 | 200 ± 60 |
| BE (Neuroblastoma) | 0.07 | 18.9 |
This data illustrates the potential efficacy of related compounds in inhibiting cancer cell growth, which could be extrapolated to understand the activity of this compound.
Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a prodrug or enzyme inhibitor. Its unique structure allows for the investigation of new therapeutic agents targeting specific diseases, particularly in oncology .
Enzyme Interaction Studies
In biological research, this compound serves as a model for studying enzyme mechanisms and metabolic pathways. It can be used to modify peptides and proteins, aiding in the understanding of their structure-function relationships.
Case Studies
A study evaluating similar carbamate derivatives demonstrated that modifications at the bromine position significantly affected cytotoxicity and selectivity against cancer cell lines. These findings highlight the importance of structural variations in determining biological activity and therapeutic potential .
Q & A
Basic Research Questions
What are the key steps for synthesizing tert-butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with the formation of the hexan-3-yl backbone followed by bromination and carbamate protection. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for bromination steps to stabilize intermediates.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during bromine introduction .
- Catalyst use : Lewis acids (e.g., ZnBr₂) may enhance regioselectivity in carbamate formation .
Optimization requires monitoring via TLC or HPLC to track intermediate purity.
How is the stereochemical configuration (3R) confirmed in this compound?
Chiral resolution and verification methods include:
- Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers.
- X-ray crystallography : Definitive confirmation of the (3R) configuration via crystal structure analysis .
- Optical rotation : Comparison with literature values for enantiomeric excess.
What purification strategies are effective for isolating tert-butyl carbamate derivatives?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) resolves carbamate intermediates.
- Recrystallization : Tert-butyl groups enhance crystallinity; solvents like ethanol/water mixtures yield high-purity solids .
- Distillation : For volatile brominated intermediates, short-path distillation under reduced pressure minimizes decomposition.
Advanced Research Questions
How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
The bulky tert-butyl group can:
- Shield reactive sites : Delaying nucleophilic substitution at the carbamate nitrogen.
- Modulate electronic effects : Electron-donating tert-butyl groups stabilize transition states in Suzuki-Miyaura couplings involving the bromine substituent .
Experimental validation involves comparing reaction rates with less bulky analogs (e.g., methyl carbamates) under identical conditions.
What analytical techniques resolve contradictions in NMR data for carbamate derivatives?
Discrepancies in NMR signals (e.g., splitting patterns or δ shifts) arise from:
- Dynamic rotational barriers : Variable-temperature NMR (VT-NMR) between −50°C and 25°C can reveal restricted rotation around the carbamate bond .
- Solvent effects : Deuterated DMSO vs. CDCl₃ may alter hydrogen bonding, shifting NH or OH peaks.
Advanced 2D techniques (HSQC, HMBC) map coupling pathways to confirm assignments .
How can computational methods predict the compound’s interaction with biological targets?
- Docking studies : Software like AutoDock Vina models binding to enzymes (e.g., proteases or kinases) using the bromine atom as a halogen-bond donor .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on tert-butyl group hydrophobicity and conformational flexibility .
Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (ka/kd).
Application-Oriented Questions
What role does this compound play in synthesizing chiral pharmaceuticals?
It serves as a chiral building block for:
- Antiviral agents : The bromine atom enables functionalization via cross-coupling to introduce aryl/heteroaryl groups.
- Protease inhibitors : The tert-butyl carbamate acts as a temporary protecting group for amines during solid-phase peptide synthesis .
A case study: Coupling with Pd catalysts (e.g., Pd(PPh₃)₄) generates biaryl motifs in drug candidates .
How does the bromine substituent affect the compound’s stability under basic conditions?
- Base sensitivity : The C-Br bond undergoes elimination in strong bases (e.g., NaOH), forming alkenes.
- Mitigation strategies : Use mild bases (e.g., K₂CO₃) in biphasic systems (water/DCM) to minimize degradation .
Stability studies via accelerated aging (40°C/75% RH for 4 weeks) quantify decomposition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
